Dimethyl 1,8-Anthracenedicarboxylate

Description

BenchChem offers high-quality Dimethyl 1,8-Anthracenedicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 1,8-Anthracenedicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

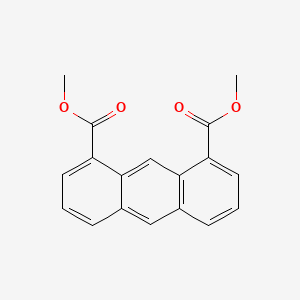

dimethyl anthracene-1,8-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O4/c1-21-17(19)13-7-3-5-11-9-12-6-4-8-14(18(20)22-2)16(12)10-15(11)13/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYSIEHCBBJETD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=CC3=C(C=C21)C(=CC=C3)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80413937 |

Source

|

| Record name | Dimethyl 1,8-Anthracenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80413937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93655-34-6 |

Source

|

| Record name | Dimethyl 1,8-Anthracenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80413937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Dimethyl 1,8-Anthracenedicarboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Dimethyl 1,8-Anthracenedicarboxylate, a molecule of interest in materials science and organic synthesis. The document details a plausible multi-step synthetic pathway, beginning with a proposed synthesis of the precursor, 1,8-Anthracenedicarboxylic acid, followed by a well-established esterification protocol. A thorough characterization of the final compound using modern analytical techniques is also presented, including discussions on Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering both theoretical insights and practical, step-by-step methodologies.

Introduction: The Significance of the Anthracene Scaffold

The anthracene core, a rigid, planar polycyclic aromatic hydrocarbon, is a fundamental building block in the development of advanced organic materials. Its unique photophysical and electronic properties have led to the extensive investigation of its derivatives in a variety of applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), fluorescent probes, and as precursors to specialized polymers.[1][2] The functionalization of the anthracene skeleton, particularly at the 1 and 8 positions, creates a unique geometric and electronic environment, making these derivatives valuable targets for synthetic chemists.

Dimethyl 1,8-Anthracenedicarboxylate is one such derivative, offering a scaffold that can be further modified or incorporated into larger molecular architectures. The ester functionalities provide sites for subsequent chemical transformations, while the anthracene backbone imparts rigidity and favorable electronic properties. This guide provides a detailed exploration of the synthesis and characterization of this promising compound.

Synthetic Strategy and Protocols

The synthesis of Dimethyl 1,8-Anthracenedicarboxylate is most logically achieved through the esterification of its corresponding dicarboxylic acid. Therefore, a two-part synthetic approach is presented: the synthesis of the precursor, 1,8-Anthracenedicarboxylic acid, followed by its conversion to the target dimethyl ester.

Synthesis of 1,8-Anthracenedicarboxylic Acid: A Proposed Pathway

Diagram of the Proposed Synthesis of 1,8-Anthracenedicarboxylic Acid

Caption: Proposed palladium-catalyzed dicarboxylation of 1,8-dichloroanthracene.

Experimental Protocol (Proposed):

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add 1,8-dichloroanthracene (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.1 eq).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Solvent and Reagents: Add anhydrous dimethylformamide (DMF) to the flask to dissolve the solids. Then, add a suitable base, such as potassium carbonate (K₂CO₃, 2.5 eq).

-

Carbon Monoxide Introduction: Carefully introduce carbon monoxide (CO) gas into the reaction mixture via the gas inlet, maintaining a positive pressure (e.g., using a balloon).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with aqueous HCl (1 M) to precipitate the dicarboxylic acid.

-

Purification: Collect the precipitate by vacuum filtration, wash with water, and then a small amount of cold ethanol. The crude 1,8-Anthracenedicarboxylic acid can be further purified by recrystallization from a suitable solvent system (e.g., acetic acid/water).

Synthesis of Dimethyl 1,8-Anthracenedicarboxylate via Fischer Esterification

The conversion of the dicarboxylic acid to its dimethyl ester is a classic Fischer esterification reaction. This acid-catalyzed esterification is a reliable and well-understood method for this transformation.[3]

Diagram of the Fischer Esterification Workflow

Caption: Workflow for the synthesis of the target ester via Fischer esterification.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1,8-Anthracenedicarboxylic acid (1.0 eq) in an excess of methanol.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the stirring suspension.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 4-8 hours. The reaction can be monitored by TLC until the starting material is no longer visible.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water. The crude product should precipitate.

-

Neutralization: Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.

-

Extraction: Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude Dimethyl 1,8-Anthracenedicarboxylate can be purified by column chromatography on silica gel or by recrystallization from a solvent like methanol or ethanol to yield a crystalline solid.[5]

Characterization of Dimethyl 1,8-Anthracenedicarboxylate

The structural confirmation and purity assessment of the synthesized Dimethyl 1,8-Anthracenedicarboxylate are crucial. The following analytical techniques are employed for its comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is a powerful tool for confirming the carbon framework of the molecule. The spectrum of Dimethyl 1,8-Anthracenedicarboxylate is expected to show distinct signals for the methyl carbons of the ester groups, the carbonyl carbons, and the aromatic carbons of the anthracene core.[6]

¹H NMR Spectroscopy: While a publicly available ¹H NMR spectrum for Dimethyl 1,8-Anthracenedicarboxylate was not found in the searched databases, the expected spectrum can be predicted based on the molecular structure. The spectrum should exhibit a singlet for the six equivalent protons of the two methyl ester groups. The aromatic region will show a complex pattern of multiplets corresponding to the eight protons on the anthracene core. Due to the C₂ symmetry of the molecule, four distinct signals for the aromatic protons are expected.

Table 1: Predicted ¹H and Expected ¹³C NMR Data for Dimethyl 1,8-Anthracenedicarboxylate

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| -OCH₃ | 3.9 - 4.1 (s, 6H) | 52 - 54 |

| Ar-H | 7.5 - 8.5 (m, 8H) | 120 - 140 |

| C=O | - | 168 - 172 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of Dimethyl 1,8-Anthracenedicarboxylate will be characterized by several key absorption bands.[7]

Table 2: Key FTIR Absorption Bands for Dimethyl 1,8-Anthracenedicarboxylate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (ester) | Stretch | 1720 - 1740 |

| C-O (ester) | Stretch | 1250 - 1300 |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C=C (aromatic) | Stretch | 1450 - 1600 |

| C-H (methyl) | Stretch | 2850 - 2960 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For Dimethyl 1,8-Anthracenedicarboxylate, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z corresponding to its molecular weight.[7]

Table 3: Expected Mass Spectrometry Data for Dimethyl 1,8-Anthracenedicarboxylate

| Ion | m/z (Expected) | Description |

| [M]⁺ | 294.3 | Molecular Ion |

| [M - OCH₃]⁺ | 263.3 | Loss of a methoxy radical |

| [M - COOCH₃]⁺ | 235.3 | Loss of a carbomethoxy radical |

Potential Applications

While specific applications of Dimethyl 1,8-Anthracenedicarboxylate are not extensively documented, the unique properties of the 1,8-disubstituted anthracene scaffold suggest its potential utility in several areas of materials science and organic synthesis.

-

Precursor for Metal-Organic Frameworks (MOFs): The precursor, 1,8-Anthracenedicarboxylic acid, is a known building block for MOFs.[8] The dimethyl ester can be hydrolyzed in situ to form the dicarboxylate linker, or it can be used in transesterification reactions to build novel porous materials with potential applications in gas storage and separation.

-

Fluorescent Probes and Sensors: The rigid and fluorescent anthracene core makes its derivatives suitable for the development of chemosensors. The ester groups can be further functionalized to introduce specific binding sites for the detection of various analytes.[8]

-

Polymer Chemistry: Other isomers, such as dimethyl 2,6-anthracenedicarboxylate, are used as monomers in the synthesis of high-performance polyesters. Similarly, the 1,8-isomer could be used to create polymers with unique thermal and photophysical properties.

-

Organic Electronics: The electron-accepting nature of the ester groups combined with the electron-rich anthracene core could lead to interesting charge-transfer properties, making it a candidate for investigation in organic electronic devices.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of Dimethyl 1,8-Anthracenedicarboxylate. A plausible and detailed synthetic route for its precursor, 1,8-Anthracenedicarboxylic acid, has been proposed, followed by a robust protocol for the final esterification step. The guide also details the expected outcomes from key analytical techniques, providing a solid foundation for researchers to confirm the identity and purity of the synthesized compound. The potential applications of this molecule in materials science and beyond highlight the importance of further research into this and related 1,8-disubstituted anthracene derivatives.

References

-

PubChem. (n.d.). Dimethyl 1,8-Anthracenedicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). anthracene-1,8-dicarboxylic acid dimethyl ester. Wiley-VCH GmbH. Retrieved from [Link]

-

de Oliveira, K. T., & da Silva, F. C. (2020). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry, 16, 2236–2269. [Link]

- Sachan, A., & Singh, R. (2018). A Review on Anthracene and Its Derivatives: Applications. International Journal of Pharmaceutical Sciences and Research, 9(10), 4069-4078.

-

PubChem. (n.d.). Anthracene-1,8-dicarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Fitzgerald, L. J., & Gerkin, R. E. (1996). Anthracene-1,8-dicarboxylic acid. Acta Crystallographica Section C: Crystal Structure Communications, 52(7), 1838–1841. [Link]

- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.

-

Biffis, A., Sentil, T., & Tubaro, C. (2020). Advances in Palladium-Catalyzed Carboxylation Reactions. Molecules, 25(23), 5648. [Link]

-

Common Organic Chemistry. (n.d.). Carbonylation (Palladium Catalyzed). Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Efficient palladium-catalyzed electrocarboxylation enables late-stage carbon isotope labelling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in Palladium-Catalyzed Carboxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent developments in palladium catalysed carbonylation reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Dimethyl 1,8-Anthracenedicarboxylate | 93655-34-6 | TCI EUROPE N.V. [tcichemicals.com]

- 6. Dimethyl 1,8-Anthracenedicarboxylate | C18H14O4 | CID 5260121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Photophysical Properties of Dimethyl 1,8-Anthracenedicarboxylate

Foreword

For the modern researcher in materials science, organic electronics, and drug development, a deep understanding of molecular photophysics is not merely academic—it is foundational to innovation. Anthracene and its derivatives have long been a cornerstone of photochemistry, offering a robust and tunable platform for a vast array of applications.[1] This guide focuses on a specific, yet illustrative, member of this family: Dimethyl 1,8-Anthracenedicarboxylate. The strategic placement of two dimethyl ester groups on the anthracene core significantly influences its electronic and steric properties, thereby tuning its interaction with light.

This document is structured to provide not just a repository of data, but a cohesive narrative that explains the why behind the how. We will delve into the synthesis of this molecule, explore its fundamental photophysical characteristics, and provide detailed, field-proven protocols for its characterization. The insights herein are designed to empower researchers to not only utilize Dimethyl 1,8-Anthracenedicarboxylate but to also apply these principles to the broader class of anthracene-based functional materials.

Synthesis of Dimethyl 1,8-Anthracenedicarboxylate: A Protocol Grounded in First Principles

The synthesis of Dimethyl 1,8-Anthracenedicarboxylate is most directly achieved through the Fischer esterification of its parent dicarboxylic acid. This classic acid-catalyzed reaction, while seemingly straightforward, requires careful control of conditions to ensure high yield and purity. The mechanism hinges on the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by methanol.

Experimental Protocol: Fischer Esterification

Objective: To synthesize Dimethyl 1,8-Anthracenedicarboxylate from Anthracene-1,8-dicarboxylic acid.

Materials:

-

Anthracene-1,8-dicarboxylic acid

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Anthracene-1,8-dicarboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 20-30 mL per gram of acid).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3% of the volume of methanol) dropwise to the suspension.[2]

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.

-

Work-up:

-

Allow the mixture to cool to room temperature.

-

Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system like methanol/water to yield Dimethyl 1,8-Anthracenedicarboxylate as a crystalline solid.[3][4]

Caption: Experimental workflow for relative fluorescence quantum yield determination.

Fluorescence Lifetime (τ_F): Probing the Excited State

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state via fluorescence. It is an intrinsic property of a fluorophore and is sensitive to its local environment. Time-Correlated Single Photon Counting (TCSPC) is the gold standard for measuring fluorescence lifetimes in the nanosecond range. [5] Table 2: Expected Photophysical Data Summary

| Parameter | Symbol | Expected Value | Technique |

| Molar Extinction Coefficient | ε | 5,000 - 10,000 M⁻¹cm⁻¹ at λ_max | UV-Vis Spectroscopy |

| Fluorescence Quantum Yield | Φ_F | 0.2 - 0.4 in non-polar solvents | Steady-State Fluorometry |

| Fluorescence Lifetime | τ_F | 2 - 10 ns | TCSPC |

Note: These are estimated values and are highly dependent on the solvent and experimental conditions.

Excited-State Dynamics and Computational Insights

The photophysical properties of Dimethyl 1,8-Anthracenedicarboxylate are a manifestation of its excited-state dynamics. The presence of ester groups can introduce pathways for intramolecular charge transfer (ICT), where upon photoexcitation, electron density shifts from the anthracene core to the ester moieties. This process is often solvent-dependent and can lead to the formation of a more polar excited state. [6] Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for elucidating the electronic structure and transitions of molecules like Dimethyl 1,8-Anthracenedicarboxylate. [1][7][8]DFT calculations can provide insights into the geometry and energies of the ground and excited states, while TD-DFT can predict the absorption and emission spectra, helping to assign the nature of the electronic transitions (e.g., π-π* or ICT). [9]

Potential Applications: A Forward Look

While specific applications for Dimethyl 1,8-Anthracenedicarboxylate are not yet widely reported, its photophysical profile suggests potential in several areas:

-

Organic Light-Emitting Diodes (OLEDs): As a blue-emitting fluorophore, it could serve as a component in OLED devices. [10]* Fluorescent Probes and Sensors: The sensitivity of its emission to the local environment could be exploited in the design of chemical sensors.

-

Photocatalysis: The anthracene core is known to participate in various photochemical reactions, and the ester groups could be used to tune its redox properties.

Conclusion

Dimethyl 1,8-Anthracenedicarboxylate serves as an excellent model system for understanding the fundamental principles of photophysics in substituted aromatic hydrocarbons. Its synthesis is accessible, and its photophysical properties, while requiring experimental determination, can be predicted based on a solid body of literature on related compounds. The protocols and conceptual framework provided in this guide are intended to equip researchers with the necessary tools to explore the potential of this and other functional organic materials.

References

-

Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols.

-

University of California, Irvine, Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields.

-

Le Guennic, B., & Jacquemin, D. (2015). TD-DFT Performance for the Visible Absorption Spectra of Organic Dyes: Conventional versus Long-Range Hybrids. Accounts of Chemical Research, 48(3), 530–537.

-

Huntress, E. H., Lesslie, T. E., & Bornstein, J. (1952). Acetylenedicarboxylic acid, dimethyl ester. Organic Syntheses, 32, 48.

-

Babu, N. S., Malang, M. P. K., & Abubakari, I. (2023). DFT and TD-DFT Studies of D-π-A Organic Dye Molecules with Different Spacers for highly Efficient Reliable Dye Sensitized Solar Cells. ChemistryOpen, 12(10), e202300307.

- Patel, K., & Patel, P. (2015). A Review on Anthracene and Its Derivatives: Applications. Journal of Chemical and Pharmaceutical Research, 7(8), 754-765.

-

PubChem. (n.d.). Dimethyl 1,8-anthracenedicarboxylate. Retrieved from [Link]

-

Fron, E., Sliwa, M., & De Schryver, F. C. (2011). Control of the fluorescence lifetime in dye based nanoparticles. Chemical Science, 2(7), 1264-1268.

- Langhals, H. (2016). Influence of the chemical structure on the fluorescence lifetime of dicarboxylic imides and oligothiophenes.

-

Pop, F., et al. (2021). Photophysical Properties of Anthracene Derivatives. Photochem, 1(3), 334-362.

- de la Fuente, J. R., & Aspee, A. (2007). Solvatochromism and preferential solvation of 1,4-dihydroxy-2,3-dimethyl-9,10-anthraquinone by UV-vis absorption and laser-induced fluorescence measurements. Journal of the Chilean Chemical Society, 52(1), 1091-1096.

-

Guedes, G. P., et al. (2022). DFT/TD-DFT study of electronic and phosphorescent properties in cycloplatinated complexes: implications for OLEDs. RSC Advances, 12(51), 33261-33271.

- Pizzoferrato, R., et al. (2014). Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes.

- Chen, Y., et al. (2020). Investigations on Average Fluorescence Lifetimes for Visualizing Multi-Exponential Decays. Frontiers in Physics, 8, 576862.

-

Beilstein Journals. (n.d.). Search Results. Retrieved from [Link]

-

Herbstein, F. H., & Kapon, M. (1989). Anthracene-1,8-dicarboxylic Acid. Acta Crystallographica Section C, 45(6), 943-945.

-

ResearchGate. (n.d.). Photophysical Properties of Anthracene Derivatives. Retrieved from [Link]

- Zhang, C. R., et al. (2010). DFT and TD-DFT study on structure and properties of organic dye sensitizer TA-St-CA. Current Applied Physics, 10(1), 77-83.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Dimethyl 1,8-Anthracenedicarboxylate | 93655-34-6 | TCI EUROPE N.V. [tcichemicals.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Control of the fluorescence lifetime in dye based nanoparticles - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. DFT and TD‐DFT Studies of D‐π‐A Organic Dye Molecules with Different Spacers for highly Efficient Reliable Dye Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DFT/TD-DFT study of electronic and phosphorescent properties in cycloplatinated complexes: implications for OLEDs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Dimethyl 1,8-Anthracenedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Anthracene Scaffolds and Their Crystal Engineering

Anthracene derivatives form a cornerstone in the development of advanced materials and pharmaceutical agents, owing to their unique photophysical properties and rigid, planar structure. The precise arrangement of these molecules in the solid state, dictated by intermolecular interactions, governs their bulk properties and, consequently, their functional efficacy. Crystal engineering of anthracene-based compounds allows for the fine-tuning of these properties, making a thorough understanding of their crystal structures paramount. This in-depth technical guide focuses on the crystal structure analysis of dimethyl 1,8-anthracenedicarboxylate, a key derivative, providing insights into its synthesis, crystal growth, and detailed solid-state architecture. This analysis serves as a foundational reference for researchers engaged in the rational design of novel materials and therapeutics leveraging the anthracene scaffold.

Synthesis and Crystallization: A Field-Proven Protocol

The synthesis of high-quality single crystals is a prerequisite for accurate X-ray diffraction analysis. The preparation of dimethyl 1,8-anthracenedicarboxylate suitable for crystallographic studies involves a two-step process: the synthesis of the precursor, 1,8-anthracenedicarboxylic acid, followed by its esterification.

Experimental Protocol: Synthesis of Dimethyl 1,8-Anthracenedicarboxylate

Part 1: Synthesis of 1,8-Anthracenedicarboxylic Acid

While various methods exist for the carboxylation of anthracene, a common route involves the oxidation of 1,8-dimethylanthracene. For the purpose of this guide, we will assume the availability of the dicarboxylic acid precursor.

Part 2: Esterification of 1,8-Anthracenedicarboxylic Acid

This protocol is based on standard acid-catalyzed esterification (Fischer esterification), a robust and widely adopted method in organic synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1,8-anthracenedicarboxylic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension. The acid acts as a proton source, activating the carbonyl group of the carboxylic acid towards nucleophilic attack by methanol.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, allow the mixture to cool to room temperature. The excess methanol is then removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is dissolved in a suitable organic solvent, such as dichloromethane, and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acidic catalyst) and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude dimethyl 1,8-anthracenedicarboxylate.

Part 3: Crystallization

The final and most critical step for obtaining diffraction-quality crystals is the recrystallization of the purified ester.

-

Solvent Selection: A suitable solvent system for recrystallization is a mixture of a good solvent and a poor solvent. For dimethyl 1,8-anthracenedicarboxylate, a common choice is a mixture of dichloromethane (a good solvent) and n-hexane (a poor solvent).

-

Procedure: Dissolve the crude product in a minimal amount of hot dichloromethane. To this solution, slowly add n-hexane dropwise until a slight turbidity persists.

-

Crystal Growth: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C). Over a period of several hours to days, single crystals of dimethyl 1,8-anthracenedicarboxylate will form.

-

Isolation: The resulting crystals are isolated by vacuum filtration, washed with a small amount of cold n-hexane, and dried under vacuum.

Crystal Structure Analysis: A Deep Dive into the Solid-State Architecture

The crystal structure of dimethyl 1,8-anthracenedicarboxylate was determined by single-crystal X-ray diffraction. The crystallographic data provides a precise three-dimensional map of the atomic positions within the unit cell, offering invaluable insights into the molecular conformation and intermolecular interactions.

Crystallographic Data Summary

The key crystallographic parameters for dimethyl 1,8-anthracenedicarboxylate are summarized in the table below. This data is essential for the unambiguous identification of the compound and for computational modeling studies.

| Parameter | Value |

| Chemical Formula | C₁₈H₁₄O₄ |

| Formula Weight | 294.30 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.413(2) |

| b (Å) | 10.134(2) |

| c (Å) | 16.291(3) |

| β (°) | 98.63(3) |

| Volume (ų) | 1370.4(5) |

| Z | 4 |

| Density (calculated) | 1.426 g/cm³ |

| CCDC Deposition Number | 138002 |

Data obtained from the Cambridge Crystallographic Data Centre (CCDC)[1].

Molecular Conformation

The anthracene core of the molecule is essentially planar, as expected. The two methoxycarbonyl groups at the 1 and 8 positions are twisted out of the plane of the anthracene ring. This deviation from planarity is a consequence of steric hindrance between the ester groups and the adjacent hydrogen atoms on the anthracene core. This conformational twisting has significant implications for the electronic properties of the molecule, as it can disrupt the π-conjugation between the ester groups and the aromatic system.

Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by a network of weak intermolecular interactions. In the case of dimethyl 1,8-anthracenedicarboxylate, the crystal structure is primarily stabilized by van der Waals forces and weak C-H···O hydrogen bonds. The absence of strong hydrogen bond donors in the molecule leads to a packing arrangement that maximizes dispersion forces. The molecules adopt a herringbone-like packing motif, a common arrangement for aromatic compounds, which optimizes π-π stacking interactions between adjacent anthracene cores.

Visualizing the Structure: Molecular and Packing Diagrams

To facilitate a clearer understanding of the structural features, the following diagrams were generated using the Graphviz (DOT language).

Caption: Molecular structure of dimethyl 1,8-anthracenedicarboxylate.

Caption: Simplified representation of the herringbone crystal packing.

Conclusion: Implications for Material Science and Drug Development

The detailed crystal structure analysis of dimethyl 1,8-anthracenedicarboxylate provides a fundamental understanding of its solid-state behavior. The observed molecular conformation, with its non-planar ester groups, and the herringbone packing motif driven by weak intermolecular forces, are key determinants of its physical and chemical properties. For materials scientists, this structural information is crucial for designing novel organic electronic materials with tailored charge transport properties. For drug development professionals, understanding the solid-state structure of anthracene derivatives is vital for predicting their solubility, stability, and bioavailability, all of which are critical parameters in the formulation of effective therapeutics. This guide provides a comprehensive and authoritative resource to aid in these research and development endeavors.

References

-

Goldenberg, L. M.; Cloke, F. G. N.; Malin, V. N. Acta Crystallographica Section C: Crystal Structure Communications1999 , C55, 2193-2194. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). CSD Entry 138002. [Link]

Sources

Spectroscopic Profile of Dimethyl 1,8-Anthracenedicarboxylate: A Technical Guide

Introduction

Dimethyl 1,8-anthracenedicarboxylate is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by an anthracene core substituted with two methyl ester groups at the 1 and 8 positions. This substitution pattern imparts specific steric and electronic properties to the molecule, influencing its conformational behavior and, consequently, its spectroscopic signatures. Understanding the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of this compound is crucial for its unambiguous identification, purity assessment, and for predicting its behavior in various chemical and biological systems. This guide provides a detailed analysis of the expected spectroscopic data for Dimethyl 1,8-anthracenedicarboxylate, grounded in fundamental principles and supported by data from analogous structures.

While direct experimental spectra for Dimethyl 1,8-anthracenedicarboxylate (CAS No. 93655-34-6) are not publicly available in common spectral databases at the time of this writing[1][2], this guide will provide a comprehensive, predictive analysis based on the well-established spectroscopic characteristics of aromatic esters and substituted anthracenes. This approach allows for a robust interpretation of the anticipated spectral features.

Molecular Structure and Spectroscopic Implications

The spatial arrangement of the two bulky methyl ester groups at the 1 and 8 positions of the rigid anthracene framework leads to significant steric hindrance. This steric strain is expected to force the ester groups out of the plane of the anthracene ring, a critical factor influencing the electronic conjugation and, therefore, the UV-Vis absorption spectrum.

Caption: Molecular structure of Dimethyl 1,8-Anthracenedicarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For Dimethyl 1,8-anthracenedicarboxylate, both ¹H and ¹³C NMR will provide a unique fingerprint.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Dimethyl 1,8-anthracenedicarboxylate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse sequence: Proton-decoupled pulse experiment.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

¹H NMR Spectroscopy: Predicted Data

The ¹H NMR spectrum is expected to be complex in the aromatic region due to the asymmetry of the substitution pattern. The protons on the anthracene core will exhibit characteristic splitting patterns (doublets, triplets, or multiplets) arising from spin-spin coupling with neighboring protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic CH (H2, H7) | 7.8 - 8.2 | d | ~8-9 |

| Aromatic CH (H3, H6) | 7.3 - 7.6 | t | ~7-8 |

| Aromatic CH (H4, H5) | 7.9 - 8.3 | d | ~7-8 |

| Aromatic CH (H9, H10) | 8.0 - 8.5 | s | - |

| Methoxy CH₃ | 3.9 - 4.1 | s | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the extent of twisting of the ester groups out of the anthracene plane.

The downfield chemical shifts of the aromatic protons are a direct consequence of the deshielding effect of the aromatic ring current. The protons closest to the electron-withdrawing ester groups (peri-protons H2 and H7) are expected to be the most deshielded. The singlet for the methoxy protons will be a key identifier.

¹³C NMR Spectroscopy: Predicted Data

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Due to the molecule's symmetry, some carbons will be chemically equivalent.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C=O | 168 - 172 |

| Aromatic C (quaternary, attached to ester) | 130 - 135 |

| Aromatic C (other quaternary) | 128 - 132 |

| Aromatic CH | 124 - 130 |

| Methoxy CH₃ | 52 - 55 |

The chemical shift of the carbonyl carbon is characteristic of esters.[3] The aromatic carbons will appear in the typical range for polycyclic aromatic systems.

Caption: Workflow for NMR data acquisition and structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For Dimethyl 1,8-anthracenedicarboxylate, the key vibrational modes will be associated with the ester groups and the aromatic system.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a transparent pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Typically, 16-32 scans are co-added to obtain a high signal-to-noise ratio spectrum in the range of 4000-400 cm⁻¹.

IR Spectroscopy: Predicted Data

The IR spectrum will be dominated by strong absorptions from the carbonyl and C-O stretching vibrations of the ester groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (Methoxy) | 2990 - 2850 | Medium |

| Carbonyl C=O Stretch (Ester) | 1725 - 1710 | Strong, Sharp |

| Aromatic C=C Stretch | 1620 - 1450 | Medium to Weak |

| C-O Stretch (Ester) | 1300 - 1100 | Strong |

| Aromatic C-H Out-of-Plane Bending | 900 - 675 | Strong |

The exact position of the C=O stretching vibration is sensitive to the electronic environment. For aromatic esters, this band is typically found at a slightly lower wavenumber compared to saturated esters due to conjugation.[4][5][6][7][8] The presence of two strong C-O stretching bands is also a characteristic feature of esters.[4][7]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the anthracene core is the primary chromophore in Dimethyl 1,8-anthracenedicarboxylate.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1 - 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the absorbance from approximately 200 to 500 nm.

UV-Vis Spectroscopy: Predicted Data

The UV-Vis spectrum of anthracene and its derivatives is characterized by a series of well-defined absorption bands corresponding to π → π* transitions.[9][10][11][12]

| Transition | Predicted Wavelength (λ_max, nm) |

| ¹Lₐ band | ~250 - 260 |

| ¹Bₐ band | ~340, ~360, ~380 (fine structure) |

The fine vibronic structure, particularly in the longer wavelength region, is a hallmark of the rigid anthracene core. The position and intensity of these bands can be influenced by substitution. The ester groups may cause a slight red-shift (bathochromic shift) of these absorption maxima compared to unsubstituted anthracene. However, due to the steric hindrance at the 1 and 8 positions, the ester groups are likely twisted out of the plane of the anthracene ring, which would limit the extent of electronic conjugation and thus the magnitude of the red-shift.

Caption: Interrelation of spectroscopic techniques and molecular structure.

Conclusion

References

-

The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three | Spectroscopy Online. (2018, September 1). Retrieved from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]

-

IR Spectrum: Esters - Química Organica.org. Retrieved from [Link]

-

CAS:93655-34-6; 1,8-蒽二羧酸二甲酯 - 产品信息网. Retrieved from [Link]

-

The C=O Bond, Part VI: Esters and the Rule of Three | Spectroscopy Online. (2018, July 1). Retrieved from [Link]

-

Anthracene UV-Vis Spectrum Analysis | PDF - Scribd. Retrieved from [Link]

-

UV‐vis (left) and fluorescence (right) spectra of anthracene A... - ResearchGate. Retrieved from [Link]

-

Anthracene-Based Mechanophores for Compression-Activated Fluorescence in Polymeric Networks - The Royal Society of Chemistry. Retrieved from [Link]

-

IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

Checked by Vijaya Bhasker Gondi and Viresh H. Rawal. - Organic Syntheses Procedure. Retrieved from [Link]

-

The ultraviolet absorption spectra of anthracene derivatives - PubMed. (1947, October). Retrieved from [Link]

-

9-Anthracenecarboxylic acid - SpectraBase. Retrieved from [Link]

-

7 - Organic Syntheses Procedure. Retrieved from [Link]

-

Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. Retrieved from [Link]

-

1 H NMR spectroscopic data of compounds 1-8 a . | Download Table - ResearchGate. Retrieved from [Link]

-

Supporting Information Preparation of anthracene-based tetraperimidine hexafluorophosphate and selective recognition of chromium - Beilstein Journals. Retrieved from [Link]

-

¹H-NMR spectra of the anthracene derivatives after ((a) and (c)) and... - ResearchGate. Retrieved from [Link]

-

The Ultraviolet Absorption Spectra of Anthracene Derivatives. - ACS Publications. Retrieved from [Link]

-

Anthracene - PhotochemCAD. Retrieved from [Link]

-

13C NMR Chemical Shift - Oregon State University. Retrieved from [Link]

-

AIST:Spectral Database for Organic Compounds,SDBS. Retrieved from [Link]

-

1,2,4,5-Tetrazine-3,6-dicarboxylic acid, dimethyl ester - Organic Syntheses Procedure. Retrieved from [Link]

-

cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES - Organic Syntheses Procedure. Retrieved from [Link]

-

Dalton Transactions - RSC Publishing. Retrieved from [Link]

Sources

- 1. CAS:93655-34-6; 1,8-蒽二羧酸二甲酯 [chinadbs.com]

- 2. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. IR Spectrum: Esters [quimicaorganica.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. The ultraviolet absorption spectra of anthracene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Fluorescence Quantum Yield of Dimethyl 1,8-Anthracenedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the fluorescence quantum yield of Dimethyl 1,8-Anthracenedicarboxylate. Designed for researchers and professionals in drug development, this document moves beyond a simple recitation of facts to offer a foundational understanding of the principles governing the photophysical behavior of this and similar aromatic esters. We will delve into the theoretical underpinnings of fluorescence, detail rigorous experimental protocols for its quantification, and analyze the structural and environmental factors that modulate the emissive properties of this molecule.

Conceptual Framework: Understanding Fluorescence and Quantum Yield

Fluorescence is a photoluminescent process wherein a molecule, after absorbing a photon, transitions to an electronically excited state and subsequently emits a photon to return to its ground state. The entire process is rapid, typically occurring on the nanosecond timescale. The Jablonski diagram provides a classical illustration of the electronic and vibrational transitions involved.

Caption: A simplified Jablonski diagram illustrating the processes of absorption, vibrational relaxation, fluorescence, intersystem crossing, phosphorescence, and internal conversion.

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.

Φf = (Number of photons emitted) / (Number of photons absorbed)

A quantum yield can range from 0 (no fluorescence) to 1.0 (every absorbed photon results in an emitted photon). This value is intrinsically linked to the competition between radiative (fluorescence) and non-radiative decay pathways from the excited state. These non-radiative pathways include internal conversion, vibrational relaxation, and intersystem crossing to a triplet state.

The Subject Molecule: Dimethyl 1,8-Anthracenedicarboxylate

| Compound Name | Dimethyl 1,8-Anthracenedicarboxylate |

| Synonyms | 1,8-Anthracenedicarboxylic Acid Dimethyl Ester |

| CAS Number | 93655-34-6 |

| Molecular Formula | C₁₈H₁₄O₄ |

| Molecular Weight | 294.30 g/mol |

| Structure | |

| Image of the chemical structure of Dimethyl 1,8-Anthracenedicarboxylate would be placed here. |

Experimental Determination of Fluorescence Quantum Yield

The fluorescence quantum yield of a compound like Dimethyl 1,8-Anthracenedicarboxylate is typically determined using the relative method, which involves comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.

Required Instrumentation and Materials

-

Spectrofluorometer: An instrument capable of measuring fluorescence emission spectra.

-

UV-Vis Spectrophotometer: For measuring the absorbance of the solutions.

-

Quartz Cuvettes: High-quality, matched cuvettes for both absorbance and fluorescence measurements.

-

Solvents: Spectroscopic grade solvents are essential to avoid interference from fluorescent impurities.

-

Fluorescence Standard: A compound with a known and stable quantum yield that absorbs and emits in a similar spectral region to the sample. For an anthracene derivative, a common standard could be quinine sulfate in 0.5 M H₂SO₄ (Φf = 0.54) or 9,10-diphenylanthracene in cyclohexane (Φf ≈ 0.90).

-

Dimethyl 1,8-Anthracenedicarboxylate: The sample of interest.

Step-by-Step Protocol for Relative Quantum Yield Determination

Caption: Workflow for the relative determination of fluorescence quantum yield.

-

Solution Preparation: Prepare stock solutions of both the Dimethyl 1,8-Anthracenedicarboxylate and the chosen fluorescence standard in the same spectroscopic grade solvent. From these, prepare a series of dilutions. It is crucial that the absorbance of these solutions at the excitation wavelength is kept below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions.

-

Fluorescence Measurement:

-

Select an excitation wavelength at which both the sample and the standard exhibit significant absorbance.

-

Using a spectrofluorometer, record the fluorescence emission spectrum for each solution. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

-

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum.

-

For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. This should yield a linear relationship.

-

Determine the gradient of the straight line for both the sample (Grad_sample) and the standard (Grad_std).

-

-

Quantum Yield Calculation: The quantum yield of the sample (Φf_sample) can be calculated using the following equation:

Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

Where:

-

Φf_std is the known quantum yield of the standard.

-

n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term becomes 1).

-

Factors Influencing the Fluorescence Quantum Yield of Dimethyl 1,8-Anthracenedicarboxylate

The fluorescence properties of Dimethyl 1,8-Anthracenedicarboxylate are expected to be significantly influenced by several factors:

Solvent Effects

The polarity of the solvent can have a profound impact on the fluorescence quantum yield of anthracene derivatives. For nonpolar fluorophores, the effect of solvent polarity is often minimal. However, for molecules with a significant change in dipole moment upon excitation, polar solvents can stabilize the excited state, leading to a red shift in the emission spectrum (solvatochromism). This stabilization can also influence the rates of non-radiative decay pathways, thereby altering the quantum yield.

Steric Hindrance and Molecular Rigidity

The 1,8-disubstitution of the anthracene core with dimethyl ester groups introduces considerable steric strain. This forces the ester groups out of the plane of the anthracene ring system. This twisting can have two competing effects:

-

Reduced Conjugation: The non-planar conformation can disrupt the π-conjugation between the carbonyl groups and the aromatic system, which may lead to a blue shift in the absorption and emission spectra compared to more planar derivatives.

-

Increased Rigidity: The steric hindrance can restrict intramolecular rotations and vibrations, which are often efficient non-radiative decay pathways. By suppressing these motions, a higher fluorescence quantum yield may be observed. This is a key principle behind the phenomenon of aggregation-induced emission (AIE), where restricted intramolecular motion in the aggregated state leads to enhanced fluorescence.[1][2]

Aggregation-Caused Quenching (ACQ) vs. Aggregation-Induced Emission (AIE)

Many planar aromatic molecules, including some anthracene derivatives, exhibit aggregation-caused quenching (ACQ). In concentrated solutions or the solid state, the formation of non-fluorescent excimers or aggregates through π-π stacking provides a pathway for non-radiative decay, leading to a decrease in the fluorescence quantum yield.

Conversely, for molecules with rotatable groups, such as the ester groups in Dimethyl 1,8-Anthracenedicarboxylate, aggregation can lead to aggregation-induced emission (AIE). In dilute solutions, the free rotation of these groups facilitates non-radiative decay, resulting in low fluorescence. In the aggregated state, these rotations are restricted, blocking the non-radiative pathways and causing a significant enhancement of the fluorescence quantum yield.[1][2] It is plausible that Dimethyl 1,8-Anthracenedicarboxylate could exhibit AIE behavior due to the steric hindrance and potential for restricted rotation of the ester groups.

Predicted Photophysical Properties

Based on the analysis of similar anthracene derivatives, the following photophysical characteristics can be anticipated for Dimethyl 1,8-Anthracenedicarboxylate:

| Property | Predicted Characteristic | Rationale |

| Absorption (λ_max) | Likely in the UV-A to blue region of the spectrum, with characteristic vibronic structure. | Typical for the anthracene chromophore. The exact position will be influenced by the electronic effects of the ester groups and the degree of planarity. |

| Emission (λ_em) | Expected to be in the blue to green region of the spectrum. | The emission will be Stokes-shifted from the absorption. The magnitude of the shift will depend on the solvent polarity and the extent of excited-state relaxation. |

| Fluorescence Quantum Yield (Φf) | Potentially moderate to high, especially in rigid environments or non-polar solvents. | The steric hindrance of the 1,8-substituents may suppress non-radiative decay pathways. The value will be highly dependent on the solvent and concentration. |

| Excited-State Lifetime (τf) | Expected to be in the nanosecond range. | Typical for singlet excited states of aromatic hydrocarbons. |

Conclusion and Future Directions

This guide has provided a comprehensive theoretical and practical framework for understanding and measuring the fluorescence quantum yield of Dimethyl 1,8-Anthracenedicarboxylate. While specific experimental data for this molecule remains to be reported in the literature, its photophysical behavior can be predicted based on the well-established properties of anthracene derivatives. The interplay of steric hindrance, solvent effects, and potential for aggregation-induced emission makes this molecule an interesting subject for further photophysical investigation.

For researchers in drug development and materials science, a thorough experimental characterization of Dimethyl 1,8-Anthracenedicarboxylate and its analogues would be of significant value. Such studies would not only provide fundamental photophysical data but could also unlock new applications for these compounds as fluorescent probes, sensors, or components in advanced materials.

References

- Wurth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.

- Valeur, B., & Berberan-Santos, M. N. (2012).

- Hong, Y., Lam, J. W., & Tang, B. Z. (2011). Aggregation-induced emission. Chemical Society Reviews, 40(10), 5361-5388.

- Mei, J., Leung, N. L., Kwok, R. T., Lam, J. W., & Tang, B. Z. (2015). Aggregation-induced emission: together we shine, united we soar!. Chemical reviews, 115(21), 11718-11940.

-

JASCO. (2021, March 10). Fluorescence quantum yield measurement. Retrieved from [Link]

-

Horiba. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

-

RSC Publishing. (2016, April 5). Synthesis, characterization and aggregation induced emission properties of anthracene based conjugated molecules. New Journal of Chemistry. Retrieved from [Link]

-

Preprints.org. (2025, December 18). Exploring Aggregation-Induced Emission in Anthracene-Naphthalene Derivatives for Selected Detection of Nitro Explosives. Retrieved from [Link]

Sources

Navigating the Solubility Landscape of Dimethyl 1,8-Anthracenedicarboxylate: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of Dimethyl 1,8-Anthracenedicarboxylate, a key intermediate in various synthetic applications. In the absence of extensive published quantitative solubility data, this document focuses on a qualitative and theoretical understanding of its solubility in common organic solvents. By examining the molecule's structural attributes and leveraging established principles of organic chemistry, we offer predictive insights into its behavior. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for researchers to precisely determine the solubility of Dimethyl 1,8-Anthracenedicarboxylate in their own laboratory settings, ensuring reliable and reproducible results.

Introduction: The Significance of Dimethyl 1,8-Anthracenedicarboxylate and its Solubility

Dimethyl 1,8-Anthracenedicarboxylate (C₁₈H₁₄O₄, Molar Mass: 294.3 g/mol ) is a polycyclic aromatic hydrocarbon (PAH) derivative of significant interest in the fields of materials science and drug development.[1][2] Its rigid, planar anthracene core, functionalized with two methyl ester groups, makes it a valuable building block for the synthesis of novel organic electronic materials, fluorescent probes, and potential pharmaceutical agents. The successful synthesis, purification, and formulation of this compound are intrinsically linked to a thorough understanding of its solubility in various organic solvents.

Solubility dictates the choice of reaction media, the efficiency of purification techniques such as recrystallization and chromatography, and the feasibility of formulation strategies. For researchers and drug development professionals, a comprehensive grasp of the solubility profile of Dimethyl 1,8-Anthracenedicarboxylate is paramount for process optimization, yield maximization, and ensuring the purity of the final product.

This guide aims to bridge the current knowledge gap by providing a foundational understanding of the factors governing the solubility of this compound and empowering researchers with the practical tools to quantify it.

Physicochemical Properties of Dimethyl 1,8-Anthracenedicarboxylate

A clear understanding of the physicochemical properties of Dimethyl 1,8-Anthracenedicarboxylate is the first step in predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₄O₄ | [1][2] |

| Molecular Weight | 294.3 g/mol | [1][2] |

| Appearance | White to Yellow to Green powder to crystal | [3] |

| Melting Point | 102.0 - 106.0 °C | [3] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Topological Polar Surface Area | 52.6 Ų | [1] |

The structure of Dimethyl 1,8-Anthracenedicarboxylate is characterized by a large, nonpolar anthracene core and two polar methyl ester groups. This duality in its structure is the primary determinant of its solubility behavior.

Caption: Chemical structure and key properties of Dimethyl 1,8-Anthracenedicarboxylate.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a cornerstone of solubility prediction in organic chemistry.[4] This principle posits that substances with similar intermolecular forces are more likely to be soluble in one another.

The Role of Polarity

The large, fused aromatic ring system of the anthracene core is inherently nonpolar and will favor interactions with nonpolar solvents through van der Waals forces. Conversely, the two methyl ester groups introduce polarity and the capacity for dipole-dipole interactions. These ester groups can also act as hydrogen bond acceptors.[1]

Therefore, the solubility of Dimethyl 1,8-Anthracenedicarboxylate will be a balance between these opposing characteristics. It is anticipated to exhibit limited solubility in highly polar, protic solvents like water and lower alcohols, where the nonpolar anthracene backbone would disrupt the strong hydrogen-bonding network of the solvent.

Conversely, it is expected to have poor solubility in purely nonpolar, aliphatic solvents like hexane, which cannot effectively solvate the polar ester groups.

Predicted Solubility Profile

Based on these principles, we can predict a qualitative solubility profile:

-

Good Solubility: Aprotic polar solvents and aromatic solvents are likely to be the best solvents. These solvents can engage in dipole-dipole interactions with the ester groups while also having some affinity for the aromatic core. Examples include:

-

Dichloromethane (DCM)

-

Chloroform

-

Tetrahydrofuran (THF)

-

Toluene

-

Xylenes

-

Acetone

-

Ethyl acetate

-

-

Moderate to Poor Solubility: Polar protic solvents and highly nonpolar solvents are expected to be less effective.

-

Methanol, Ethanol (lower alcohols)

-

Water

-

Hexane, Heptane (aliphatic hydrocarbons)

-

The steric hindrance around the 1 and 8 positions of the anthracene core, where the bulky ester groups are located, may also influence how effectively solvent molecules can interact with the solute, potentially limiting solubility even in otherwise compatible solvents.

Caption: A logical workflow for predicting the solubility of an organic compound.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of published quantitative data, experimental determination is essential. The following protocol outlines a reliable method for determining the equilibrium solubility of Dimethyl 1,8-Anthracenedicarboxylate.

Materials and Equipment

-

Dimethyl 1,8-Anthracenedicarboxylate (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Protocol: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[5]

-

Preparation of Saturated Solutions:

-

Add an excess amount of Dimethyl 1,8-Anthracenedicarboxylate to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Accurately pipette a known volume of the chosen solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended, but the exact time should be determined by preliminary experiments to ensure the concentration in the liquid phase no longer changes over time.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the equilibration temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered, saturated solution with a known volume of a suitable solvent (this may be the same solvent used for dissolution or another in which the compound is freely soluble).

-

Quantify the concentration of Dimethyl 1,8-Anthracenedicarboxylate in the diluted solution using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.

-

-

Calculation:

-

Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Initial volume of sample

-

Self-Validating System and Best Practices

-

Confirming Equilibrium: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent.

-

Solid Phase Analysis: After the experiment, the remaining solid should be analyzed (e.g., by melting point or spectroscopy) to confirm that no phase change or degradation has occurred.

-

Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment, as solubility is highly temperature-dependent.

-

Solvent Purity: Use high-purity solvents to avoid any influence of impurities on the solubility.

Caption: A streamlined workflow for the experimental determination of solubility.

Conclusion

For researchers and drug development professionals requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable and validated method for in-house determination. By combining theoretical prediction with empirical measurement, a comprehensive solubility profile can be established, facilitating the efficient and successful application of Dimethyl 1,8-Anthracenedicarboxylate in synthesis, purification, and formulation.

References

-

PubChem. (n.d.). Dimethyl 1,8-Anthracenedicarboxylate. National Center for Biotechnology Information. Retrieved from a valid URL.[1]

-

TCI Chemicals. (n.d.). Dimethyl 1,8-Anthracenedicarboxylate. Retrieved from a valid URL.

-

TCI EUROPE N.V. (n.d.). Dimethyl 1,8-Anthracenedicarboxylate. Retrieved from a valid URL.

-

Guidechem. (n.d.). 1,8-ANTHRACENEDICARBOXYLIC ACID DIMETHYL ESTER 93655-34-6 wiki. Retrieved from a valid URL.[2]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from a valid URL.[4]

-

ResearchGate. (2022). 1236 SOLUBILITY MEASUREMENTS. Retrieved from a valid URL.[5]

-

Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Dimethyl 1,8-Anthracenedicarboxylate. Retrieved from a valid URL.[3]

-

Fisher Scientific. (n.d.). Dimethyl 1,8-Anthracenedicarboxylate 95.0+%, TCI America™. Retrieved from a valid URL.[6]

-

ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from a valid URL.[7]

-

Slideshare. (n.d.). Solubility & Method for determination of solubility. Retrieved from a valid URL.[8]

-

Quora. (2021). How do you determine the solubility of a solid?. Retrieved from a valid URL.[9]

Sources

- 1. Dimethyl 1,8-Anthracenedicarboxylate | C18H14O4 | CID 5260121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Dimethyl 1,8-Anthracenedicarboxylate | 93655-34-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Khan Academy [khanacademy.org]

- 5. researchgate.net [researchgate.net]

- 6. Dimethyl 1,8-Anthracenedicarboxylate 95.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 9. quora.com [quora.com]

An In-depth Technical Guide to the Electrochemical Properties of Dimethyl 1,8-Anthracenedicarboxylate

Abstract

This technical guide provides a comprehensive overview of the electrochemical properties of Dimethyl 1,8-Anthracenedicarboxylate, a key organic molecule with potential applications in materials science and drug development. The guide is intended for researchers, scientists, and professionals in these fields, offering a blend of theoretical insights and practical experimental protocols. We will delve into the synthesis, redox behavior, and detailed experimental setup for characterizing this molecule using cyclic voltammetry. This guide emphasizes the causality behind experimental choices and provides a framework for understanding the structure-property relationships that govern the electrochemical behavior of anthracene derivatives.

Introduction: The Significance of Electroactive Anthracene Derivatives

Anthracene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant attention due to their unique photophysical and electronic properties. Their rigid, planar structure and extended π-conjugation make them excellent candidates for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices. The ability to functionalize the anthracene core allows for the fine-tuning of its electronic properties, making it a versatile building block for novel materials.

Dimethyl 1,8-Anthracenedicarboxylate, with its electron-withdrawing methoxycarbonyl groups at the sterically hindered peri-positions, presents an intriguing case for electrochemical study. These substituents are expected to significantly influence the electron affinity and redox potentials of the anthracene core, potentially leading to unique electrochemical behavior and applications as electron-transport materials or redox-active probes. Understanding the electrochemical properties of this specific isomer is crucial for unlocking its full potential in various technological and biomedical fields.

Synthesis of Dimethyl 1,8-Anthracenedicarboxylate

The synthesis of Dimethyl 1,8-Anthracenedicarboxylate typically involves a two-step process: the synthesis of the parent 1,8-Anthracenedicarboxylic acid followed by its esterification.

Synthesis of 1,8-Anthracenedicarboxylic Acid

A common route to 1,8-disubstituted anthracenes involves the cyclization of a suitably substituted diaryl ketone. For 1,8-Anthracenedicarboxylic acid, this can be achieved through the oxidation of 1,8-dimethylanthracene or by more elaborate synthetic routes starting from smaller precursors.

Esterification to Dimethyl 1,8-Anthracenedicarboxylate

The dicarboxylic acid is then esterified to yield the dimethyl ester. A standard and effective method is the Fischer-Speier esterification.

Protocol: Fischer-Speier Esterification of 1,8-Anthracenedicarboxylic Acid

-

Dissolution: Suspend 1,8-Anthracenedicarboxylic acid in an excess of anhydrous methanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

-

Reflux: Heat the mixture to reflux for several hours to drive the reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling, neutralize the excess acid with a weak base, such as sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure Dimethyl 1,8-Anthracenedicarboxylate.

Theoretical Framework: Understanding the Redox Behavior

The electrochemical behavior of Dimethyl 1,8-Anthracenedicarboxylate is dominated by the redox activity of the anthracene core. The introduction of two electron-withdrawing methoxycarbonyl groups at the 1 and 8 positions is expected to have a profound impact on the electronic structure of the molecule.

The reduction of anthracene typically proceeds through two successive one-electron transfer steps to form a radical anion and then a dianion. The presence of electron-withdrawing groups stabilizes these anionic species, thereby shifting the reduction potentials to less negative values compared to unsubstituted anthracene. Conversely, the oxidation of the anthracene core to a radical cation will be made more difficult, resulting in a shift of the oxidation potential to more positive values.

Experimental Characterization: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique for investigating the redox properties of chemical species. It provides valuable information about the redox potentials, the number of electrons transferred, and the stability of the electrochemically generated species.

The Three-Electrode Setup

A typical CV experiment employs a three-electrode system:

-

Working Electrode (WE): An inert electrode (e.g., glassy carbon, platinum, or gold) where the electrochemical reaction of interest occurs.

-

Reference Electrode (RE): An electrode with a stable and well-defined potential (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE) against which the potential of the working electrode is controlled and measured.

-

Counter Electrode (CE) or Auxiliary Electrode: An inert electrode (usually a platinum wire) that completes the electrical circuit by passing current.

Caption: A simplified diagram of a three-electrode setup for cyclic voltammetry.

Experimental Protocol for Cyclic Voltammetry of Dimethyl 1,8-Anthracenedicarboxylate

This protocol outlines the steps for obtaining a cyclic voltammogram of the target compound.

Materials:

-

Dimethyl 1,8-Anthracenedicarboxylate

-

Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆)

-

Ferrocene (for internal calibration)

-

Three-electrode electrochemical cell

-

Potentiostat

Procedure:

-

Solution Preparation: Prepare a 1-5 mM solution of Dimethyl 1,8-Anthracenedicarboxylate in the chosen solvent containing 0.1 M of the supporting electrolyte.

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

Electrode Preparation: Polish the working electrode (e.g., glassy carbon) with alumina slurry, rinse thoroughly with deionized water and the solvent, and dry it before use.

-

Cell Assembly: Assemble the three-electrode cell with the prepared solution, ensuring the electrodes are properly immersed.

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the potential window. For reduction, a typical range would be from 0 V to -2.5 V vs. Ag/AgCl. For oxidation, a range of 0 V to +2.0 V might be appropriate.

-

Set the scan rate, typically starting at 100 mV/s.

-

Run the cyclic voltammogram.

-

-

Data Analysis:

-

Identify the cathodic (reduction) and anodic (oxidation) peaks.

-

Determine the half-wave potential (E₁/₂) for reversible or quasi-reversible processes, which is an approximation of the standard redox potential. This is calculated as the average of the cathodic and anodic peak potentials (E₁/₂ = (Epc + Epa) / 2).

-

-

Internal Calibration: Add a small amount of ferrocene to the solution and record its cyclic voltammogram. The well-defined and reversible ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard to reference the measured potentials.

Caption: Workflow for a typical cyclic voltammetry experiment.

Expected Electrochemical Behavior and Data Interpretation

Table 1: Predicted Electrochemical Data for Dimethyl 1,8-Anthracenedicarboxylate

| Process | Predicted Potential Range (vs. Fc/Fc⁺) | Reversibility |

| First Reduction (to radical anion) | -1.5 V to -1.8 V | Quasi-reversible |

| Second Reduction (to dianion) | -1.9 V to -2.2 V | Likely irreversible |

| First Oxidation (to radical cation) | > +1.5 V | Likely irreversible |

Note: These are estimated values and should be confirmed experimentally.